![molecular formula C13H10BrClOZn B14885461 2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)
2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(2’-Chlorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(2’-Chlorophenoxy)methyl]bromobenzene+Zn→2-[(2’-Chlorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2’-Chlorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Addition reactions: Adds to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Common reagents used with this compound include alkyl halides, aryl halides, and carbonyl compounds. Typical reaction conditions involve the use of THF as a solvent, temperatures ranging from -78°C to room temperature, and the presence of catalysts like palladium or nickel .
Major Products Formed
The major products formed from reactions involving 2-[(2’-Chlorophenoxy)methyl]phenylzinc bromide include substituted aromatic compounds, alcohols, and biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
2-[(2’-Chlorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of drug candidates and the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials
Mecanismo De Acción
The mechanism of action of 2-[(2’-Chlorophenoxy)methyl]phenylzinc bromide involves its role as a nucleophile in various organic reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the formation of new carbon-carbon bonds. This coordination enhances the reactivity and selectivity of the compound in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
- Cyclohexylzinc bromide
Uniqueness
Compared to similar compounds, 2-[(2’-Chlorophenoxy)methyl]phenylzinc bromide offers unique reactivity due to the presence of the chlorophenoxy group. This functional group can participate in additional reactions, providing more versatility in synthetic applications. The compound’s stability in THF also makes it a convenient reagent for various organic transformations .
Propiedades
Fórmula molecular |
C13H10BrClOZn |
|---|---|
Peso molecular |
363.0 g/mol |
Nombre IUPAC |
bromozinc(1+);1-chloro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;;/h1-6,8-9H,10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
MNEDOKNDXLWLIG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C([C-]=C1)COC2=CC=CC=C2Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


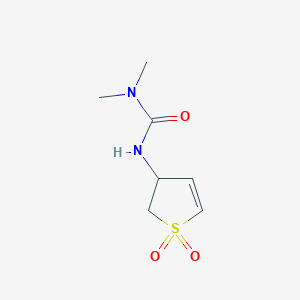

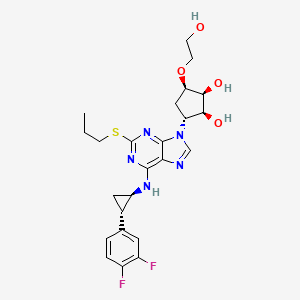
![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)

![N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14885411.png)
![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)
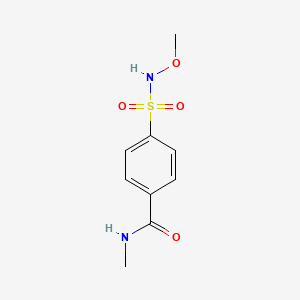
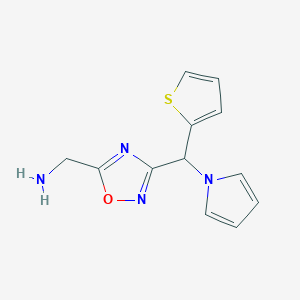
![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)
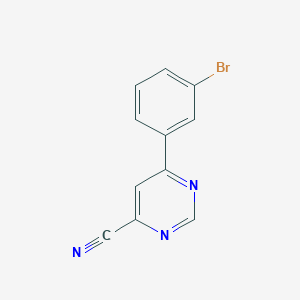
methanol](/img/structure/B14885456.png)

